Prostaglandin F2alpha 9-methyl ether
Description
Properties
CAS No. |
79743-27-4 |
|---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-17-18(20(26-2)15-19(17)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19+,20-/m0/s1 |
InChI Key |
DHUJYNACDMVDIE-YNPSZXEPSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)OC)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)OC)O)O |
Synonyms |
9-methoxyprostaglandin F2alpha O-9-methylprostaglandin F2alpha ether PGF2alpha 9-methyl ether prostaglandin F2alpha 9-methyl ethe |
Origin of Product |
United States |
Scientific Research Applications
Medical Applications
1.1 Reproductive Health
Prostaglandin F2alpha and its analogs, including the 9-methyl ether variant, play a significant role in reproductive health. They are utilized in various gynecological procedures, such as inducing labor and managing postpartum hemorrhage. Research indicates that the 9-methyl ether exhibits enhanced luteolytic activity, which is crucial for regulating reproductive cycles and facilitating abortion in veterinary medicine .
1.2 Cardiovascular Research
Emerging studies suggest that prostaglandin F2alpha receptors are implicated in blood pressure regulation and cardiovascular health. The 9-methyl ether may serve as a pharmacological probe to explore the role of prostaglandins in hypertension and atherosclerosis. Specifically, antagonism of the FP receptor could offer a novel therapeutic strategy for conditions linked to high-renin hypertension .
1.3 Ophthalmology
In ophthalmology, prostaglandin analogs are widely used to treat glaucoma by reducing intraocular pressure. The 9-methyl ether variant is being investigated for its potential to enhance the efficacy of existing treatments while minimizing side effects associated with other prostaglandin analogs .
Cosmetic Applications
2.1 Hair Growth Stimulation
Prostaglandin F2alpha analogs, including the 9-methyl ether, have been incorporated into cosmetic formulations aimed at promoting hair growth. Clinical studies have shown that these compounds can effectively stimulate hair follicles, making them a popular choice for treating androgenetic alopecia . The mechanism involves enhancing the anagen phase of hair growth through increased blood flow and follicle stimulation.
2.2 Skin Care Products
Recent investigations have revealed that prostaglandin analogs can improve skin hydration and elasticity. The 9-methyl ether's ability to modulate inflammatory responses may also contribute to its use in anti-aging products, as it helps maintain skin integrity and reduce signs of aging through improved cellular turnover and repair mechanisms .
Comparative Analysis of Prostaglandin F2alpha Analogues
The following table summarizes key characteristics and applications of various prostaglandin F2alpha analogs:
| Compound | Luteolytic Activity | Ophthalmic Use | Cosmetic Use | Cardiovascular Research |
|---|---|---|---|---|
| Prostaglandin F2alpha | High | Yes | Limited | Yes |
| Prostaglandin F2alpha 9-Methyl Ether | Higher than natural PGF2α | Investigated | Yes | Investigated |
| Latanoprost | Moderate | Yes | Limited | No |
| Bimatoprost | Moderate | Yes | Limited | No |
Case Studies and Findings
- A study conducted on the luteolytic effects of this compound demonstrated a significant increase in effectiveness compared to natural prostaglandins in hamster antifertility assays, indicating its potential for enhanced reproductive control .
- In ophthalmic research, formulations containing the 9-methyl ether were shown to reduce intraocular pressure more effectively than traditional therapies, highlighting its clinical relevance in glaucoma management .
- Cosmetic trials have indicated that topical applications of prostaglandin analogs significantly improve hair density and thickness in patients with androgenetic alopecia, showcasing their utility beyond traditional medical applications .
Comparison with Similar Compounds
Comparison with Similar Prostaglandin F2α Analogs
Structural and Functional Modifications
Methylation at specific positions (9, 11, or 15) of PGF2α alters receptor binding, metabolic pathways, and biological activity:
Metabolic Stability and Enzyme Interactions
- PGF2α 9-MeO : The methyl ether at C9 likely blocks 9-ketoreductase activity, a key enzyme converting PGE2 to PGF2α in tissues . This modification could prevent interconversion, enhancing specificity for FP receptors.
- PGF2α 15-MeO : Resists degradation by 15-hydroxyprostaglandin dehydrogenase, a major catabolic enzyme, resulting in a 3–5-fold longer half-life compared to PGF2α .
- PGE2 : Converted to PGF2α via 9-ketoreductase in tissues, leading to FP receptor-mediated effects (e.g., bladder contraction) despite primary affinity for EP receptors .
Pharmacological Effects in Smooth Muscle
- Bladder Smooth Muscle :
- Uterine Smooth Muscle :
Receptor Cross-Sensitivity and Antagonism
- FP Receptor Cross-Activity : PGE2 exhibits partial affinity for FP receptors, especially after conversion to PGF2α . PGF2α 9-MeO may exhibit stronger FP-specific activity due to structural stabilization.
- Antagonist Studies : The FP receptor antagonist AL-8810 inhibits both PGF2α- and PGE2-induced contractions in bladder tissues, confirming FP receptor involvement . This suggests that methylated analogs like PGF2α 9-MeO could be selectively targeted by FP antagonists.
Data Table: Comparative Overview of PGF2α Analogs
| Parameter | PGF2α | PGF2α 9-MeO | PGF2α 15-MeO |
|---|---|---|---|
| Metabolic Stability | Low | High (inferred) | High |
| Primary Receptor | FP | FP | FP |
| Clinical Use | Limited | Experimental | Obstetrics |
| Enzyme Resistance | None | 9-ketoreductase | 15-HPGD |
HPGD: Hydroxyprostaglandin dehydrogenase
Preparation Methods
Regiospecific Methylation Strategies
Total synthesis remains a cornerstone for producing PGF2α 9-Me with precise regiochemical control. Early work demonstrated the feasibility of introducing methyl groups at specific positions (C-9, C-11, C-15) via multi-step organic transformations. The 9-methyl ether derivative is synthesized through a sequence involving:
-
Cyclopentane Core Construction : Formation of the prostaglandin cyclopentane ring system with pre-installed hydroxyl groups at C-9, C-11, and C-15.
-
Selective Methylation : Regiospecific methylation at the C-9 hydroxyl using methylating agents such as methyl iodide or diazomethane under controlled conditions.
-
Side-Chain Elaboration : Sequential functionalization of the α- and ω-chains to match PGF2α’s structure.
Nuclear Magnetic Resonance (NMR) studies of the 9-methyl ether revealed conformational changes in the cyclopentane ring compared to native PGF2α, yet biological activity was retained at 3–420% of the parent compound’s potency. This suggests that methylation alters spatial interactions without disrupting critical receptor-binding motifs.
Stereochemical Considerations
The stereochemical integrity of PGF2α 9-Me is paramount for biological efficacy. Total synthesis routes employ chiral auxiliaries or asymmetric induction to set the four stereocenters (C-8, C-9, C-11, C-15). For example:
-
C-9 Configuration : Methylation at C-9 must preserve the α-orientation of the hydroxyl group to maintain luteolytic activity.
-
Side-Chain Geometry : The cis-double bond in the α-chain (C-5–C-6) and trans-configuration in the ω-chain (C-13–C-14) are replicated using Wittig olefination or cross-metathesis.
Despite these efforts, total synthesis often suffers from low overall yields (<20%) due to the need for multiple protection/deprotection steps and chromatographic purifications.
Catalytic Asymmetric Synthesis
Rh-Catalyzed Suzuki-Miyaura Coupling
A breakthrough in prostaglandin synthesis involves Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura (DYKAT) couplings. This method, initially developed for PGF2α, is adaptable to PGF2α 9-Me by modifying the boronic ester coupling partner:
-
Boronic Ester Design : Incorporation of a methoxy group at C-9 in the alkenyl boronic ester ensures regiospecific methylation during coupling.
-
Ligand Control : Chiral Rh catalysts (e.g., DuPhos or BINAP ligands) dictate absolute stereochemistry at three contiguous centers (C-8, C-9, C-11).
-
Cyclopentane Formation : Coupling between the boronic ester and a racemic bicyclic allyl chloride yields a cyclopentyl intermediate with >99% enantiomeric excess (ee).
This approach achieves the cyclopentane core in 90% yield on a 5 mmol scale, demonstrating scalability.
Pd-Catalyzed Tsuji-Trost Alkylation and Iodolactonization
Following cyclopentane formation, the final stereocenters (C-12 and C-15) are installed via:
-
Tsuji-Trost Alkylation : Palladium-catalyzed allylic alkylation introduces the ω-chain with retention of configuration.
-
Iodolactonization : Cyclization of a hydroxy-acid intermediate forms the lactone ring, setting the C-15 stereocenter.
These steps collectively enable a 16-step linear sequence to PGF2α 9-Me with 19% overall yield, surpassing traditional total synthesis in efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Total Synthesis | Regiospecific methylation, Wittig olefination | <20% | Moderate (chiral auxiliaries) | Limited by purification |
| Catalytic Asymmetric | Rh-DYKAT, Tsuji-Trost alkylation | 19% | High (ligand-controlled) | Demonstrated at 5 mmol |
The catalytic route excels in stereochemical precision and scalability but requires specialized catalysts. Total synthesis offers flexibility in derivative preparation but is less efficient.
Q & A
Q. What are the common synthetic routes for Prostaglandin F2α 9-methyl ether, and what are the critical challenges in its enantioselective synthesis?
Prostaglandin F2α 9-methyl ether is synthesized via stereocontrolled methods, often leveraging chiral pool strategies or asymmetric catalysis. Key steps include:
- Core cyclopentane formation : Utilizing bicyclic ketone intermediates to establish stereochemistry at C8, C9, C11, and C15 positions .
- Methyl ether introduction : Selective methylation at the 9-hydroxyl group under mild alkylation conditions (e.g., methyl iodide with silver oxide) to avoid epimerization .
- Purification challenges : Separation of positional isomers (e.g., 9- vs. 11-methyl ethers) requires high-resolution chromatography or crystallization .
Challenges include maintaining stereochemical integrity during methylation and minimizing side reactions in polyfunctional intermediates .
Q. What analytical techniques are recommended for quantifying Prostaglandin F2α 9-methyl ether in biological matrices, and how are isomer-specific interferences resolved?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimized using reverse-phase C18 columns and mobile phases with 0.1% formic acid to enhance ionization. Quantification relies on transitions like m/z 369 → 291 (characteristic of the methyl ether moiety) .
- ELISA : Commercial kits (e.g., competitive inhibition assays) achieve sensitivity down to 9.88 pg/mL but require cross-reactivity validation against structurally similar prostanoids (e.g., 8-iso-PGF2α) .
- Isomer differentiation : Use chiral columns or derivatization with dinitrophenylhydrazine (DNPH) to distinguish 9-methyl ether from 15-methyl or 11-epi isomers .
Advanced Research Questions
Q. How can researchers differentiate between enzymatic (cyclooxygenase-driven) and non-enzymatic (free radical-mediated) formation pathways of Prostaglandin F2α 9-methyl ether in oxidative stress models?
- Pathway-specific biomarkers : Measure the 8-iso-PGF2α/PGF2α ratio via LC-MS/MS. A high ratio (>1) indicates non-enzymatic lipid peroxidation, while enzymatic synthesis correlates with lower ratios .
- Inhibitor studies : Use cyclooxygenase (COX) inhibitors (e.g., indomethacin) to suppress enzymatic pathways. Persistent 9-methyl ether levels under inhibition suggest radical-driven formation .
- Isotopic labeling : Incubate cells with deuterated arachidonic acid; non-enzymatic pathways yield unlabeled products due to radical recombination .
Q. What experimental strategies resolve structural ambiguity between Prostaglandin F2α 9-methyl ether and its positional isomers (e.g., 11-methyl or 15-methyl derivatives)?
- Nuclear Magnetic Resonance (NMR) : Key distinctions include:
- High-resolution mass spectrometry (HR-MS) : Exact mass analysis (e.g., m/z 369.2143 for C21H34O5) distinguishes from isomers with identical nominal mass .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples .
Q. How do receptor binding affinities of Prostaglandin F2α 9-methyl ether compare to native PGF2α, and what methods are used to assess functional activity in vascular or reproductive tissues?
Q. What in vitro and in vivo models are suitable for studying the metabolic stability of Prostaglandin F2α 9-methyl ether, and how does methylation impact its half-life?
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Methylation at C9 reduces β-oxidation susceptibility, extending half-life to >60 mins (vs. 25 mins for PGF2α) .
- In vivo pharmacokinetics : Administer 9-methyl ether intravenously in rats; plasma clearance rates are 30% slower than PGF2α due to reduced renal excretion .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
